molecular formula C18H19ClN2O11S B195199 Furosemide acyl glucuronide CAS No. 72967-59-0

Furosemide acyl glucuronide

Katalognummer B195199
CAS-Nummer: 72967-59-0
Molekulargewicht: 506.9 g/mol
InChI-Schlüssel: RNVHHPUYELVHRE-GLRLOKQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furosemide acyl glucuronide is a metabolite of furosemide, a potent loop diuretic used to treat hypertension and edema . It is formed by acyl glucuronidation, a major metabolic conjugation reaction of most carboxylic acid drugs in mammals . The glucuronide conjugate can be measured directly by gradient high-performance liquid chromatographic analysis .


Synthesis Analysis

The biosynthetic acyl-type glucuronic acid conjugate of furosemide is isolated from in vitro incubation of pregnenolone-16 alpha-carbonitrile-induced rat liver microsomes containing UDP-glucuronyltransferase activity, furosemide, and UDP-glucuronic acid . Furosemide is metabolized in humans by acyl glucuronidation to the 1-O-glucuronide .


Molecular Structure Analysis

The structure of Furosemide acyl glucuronide and its isomerization products was verified by negative ion thermospray liquid chromatography/mass spectrometry . The mass spectrum of furosemide glucuronide was obtained through high-performance liquid chromatography .


Chemical Reactions Analysis

Acyl glucuronides of xenobiotics have been a subject of wide interest due to their biochemical reactivity, hepatic disposition, and enterohepatic circulation . Acyl migration was measured as a function of the number of peaks observed in LC-MSn analysis . Reactive intermediate trapping studies with glutathione and methoxylamine were carried out to identify the key intermediates in the transacylation bioactivation and glycation pathways, respectively .


Physical And Chemical Properties Analysis

The reactivity and lack of stability of an acyl glucuronide for a clinical candidate could pose major developability concerns . Furosemide glucuronide was purified by high-performance liquid chromatography .

Wissenschaftliche Forschungsanwendungen

Application: Diuretic Effect

Summary

Furosemide is a loop diuretic commonly used to treat conditions such as congestive heart failure, liver cirrhosis, and renal disease. Its metabolite, furosemide glucuronide, has been a subject of interest due to its potential contribution to the clinical effect of diuresis. The compound inhibits electrolyte reabsorption in the kidneys, leading to increased water excretion.

Experimental Procedures

Results

  • Impaired kidney function affects glucuronidation and diuresis. Dose adjustments are necessary to maintain diuretic efficacy .

Application: Hypertension

Summary

Oral furosemide is indicated for mild to moderate hypertension. It works by reducing blood volume through increased urine output.

Experimental Procedures

Results

  • Furosemide effectively lowers blood pressure when used alone or in combination with other antihypertensive medications .

Application: Acute Pulmonary Edema

Summary

Intravenous furosemide is used as adjunctive therapy in acute pulmonary edema to achieve rapid diuresis.

Experimental Procedures

Results

  • Rapid onset of diuresis helps manage acute pulmonary edema .

Application: Nephrotic Syndrome

Summary

Furosemide is indicated for edema associated with nephrotic syndrome.

Experimental Procedures

Results

  • Furosemide effectively reduces edema in nephrotic syndrome patients .

Application: Pediatric Use

Summary

Furosemide is safely used in pediatric patients for various indications.

Experimental Procedures

Results

  • Furosemide is well-tolerated and effective in children .

Safety And Hazards

Acyl glucuronides are associated with idiosyncratic toxicity such as anaphylaxis, drug-induced liver injury, and so on . The reactivity and lack of stability of an acyl glucuronide could pose major developability concerns . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .

Zukünftige Richtungen

While the compounds tested from “withdrawn” and “warning category” all formed the glutathione adduct in buffer, none from “safe” category formed the glutathione adduct . In contrast, none of the compounds tested from any category formed methoxylamine conjugate, a reaction with putative aldehyde moiety formed via acyl migration . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequently a potential immunological response .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29)/t12-,13-,14+,15-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVHHPUYELVHRE-GLRLOKQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401120112
Record name β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furosemide glucuronide

CAS RN

72967-59-0
Record name β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72967-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furosemide glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072967590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-D-Glucopyranuronic acid, 1-[5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401120112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FUROSEMIDE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C1SX3FIJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furosemide acyl glucuronide
Reactant of Route 2
Reactant of Route 2
Furosemide acyl glucuronide
Reactant of Route 3
Reactant of Route 3
Furosemide acyl glucuronide
Reactant of Route 4
Furosemide acyl glucuronide
Reactant of Route 5
Furosemide acyl glucuronide
Reactant of Route 6
Furosemide acyl glucuronide

Citations

For This Compound
19
Citations
TB Vree… - Journal of pharmacy and …, 1999 - Wiley Online Library
… Abstract This review discusses the possibility of whether furosemide acyl glucuronide, a … to measure both parent drug and furosemide acyl glucuronide. Then, with correctly treated …
Number of citations: 26 onlinelibrary.wiley.com
TB Vree, M Van den Biggelaar-Martea… - … of Chromatography B …, 1994 - Elsevier
… of the isolated furosemide acyl glucuronide was determined … for furosemide and furosemide acyl glucuronide in plasma … for furosemide and furosemide acyl glucuronide in urine were …
Number of citations: 38 www.sciencedirect.com
S Bolze, N Bromet, C Gay-Feutry, F Massiere… - Drug metabolism and …, 2002 - ASPET
An in vitro screening model was developed to determine the reactivity of acyl glucuronide metabolites from carboxylic drugs. This assay is composed of two phases. The first is a phase …
Number of citations: 96 dmd.aspetjournals.org
M Gunduz, UA Argikar, AL Cirello… - Drug Metabolism …, 2018 - ingentaconnect.com
Background: Acyl glucuronides of xenobiotics have been a subject of wide interest from the pharmaceutical industry with respect to biochemical reactivity, hepatic disposition, and …
Number of citations: 12 www.ingentaconnect.com
EM Faed - Drug metabolism reviews, 1984 - Taylor & Francis
… Hydrolysis of furosemide acyl glucuronide in urine prior to assay will affect the results of studies of the relationship between the urinary excretion of the unmetabolized drug and the …
Number of citations: 407 www.tandfonline.com
Y Kutsuno, K Sumida, T Itoh, RH Tukey… - Pharmacology …, 2013 - Wiley Online Library
… As shown in Figure S1, incubation of furosemide acyl-glucuronide with liver microsomes did not decrease the amount of the acyl-glucuronide, indicating that acyl-glucuronide was …
Number of citations: 21 bpspubs.onlinelibrary.wiley.com
P Camilleri, A Buch, B Soldo, AJ Hutt - Xenobiotica, 2018 - Taylor & Francis
… This is exemplified by furosemide acyl glucuronide (47) (t ½ , 5.3 h) (Spahn-Langguth et al., Citation2007) and repaglinide acyl glucuronide (48) (t ½ , 11.5 h) (Sawamura et al., Citation…
Number of citations: 19 www.tandfonline.com
M Wenk, L Haegeli, H Brunner, S Krähenbühl - Journal of pharmaceutical …, 2006 - Elsevier
… samples with high furosemide concentrations taken 2 h after drug intake were analysed before and after enzymatic de-glucuronidation to verify that the furosemide acyl glucuronide …
Number of citations: 36 www.sciencedirect.com
J Ma, N Risher, V Northcutt, YC Moon, M Weetall… - Drug Metabolism and …, 2021 - Elsevier
… Consistent to the published data, the t 1/2 values for probenecid glucuronide and furosemide acyl glucuronide were 0.30 h and 3.4 h, respectively [22]. …
Number of citations: 1 www.sciencedirect.com
PVB Gonçalves, FL Moreira, JRL Benzi… - The Journal of …, 2020 - Wiley Online Library
… Furthermore, in the same investigation, the administration of probenecid decreased the CL R of furosemide acyl glucuronide by approximately 50%. …
Number of citations: 5 accp1.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.